
3-Methoxy-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a methoxy group at the third position and a methyl group at the fourth position of the quinoline ring imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis , which is a condensation reaction between an aromatic aldehyde and an amine in the presence of an acid catalyst. For this compound, the starting materials are typically 3-methoxybenzaldehyde and 2-aminoacetophenone. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid.
Another method involves the Skraup synthesis , which uses glycerol, aniline, and an oxidizing agent such as nitrobenzene or arsenic acid. The reaction is conducted under acidic conditions, typically using sulfuric acid as the catalyst.
Industrial Production Methods
Industrial production of this compound often employs the Skraup synthesis due to its scalability and cost-effectiveness. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are conducted under controlled temperature and acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-methylquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-4-methylquinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its antimalarial properties.
2-Methylquinoline: Similar structure but with a methyl group at the second position, used in the synthesis of pharmaceuticals.
4-Methoxyquinoline: Similar structure but with a methoxy group at the fourth position, studied for its antimicrobial properties.
The uniqueness of this compound lies in the combined presence of the methoxy and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3-methoxy-4-methylquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-9-5-3-4-6-10(9)12-7-11(8)13-2/h3-7H,1-2H3 |
InChI-Schlüssel |
VDPPHLSCTIEPCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC2=CC=CC=C12)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



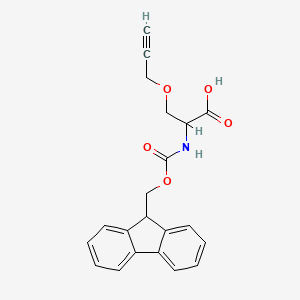
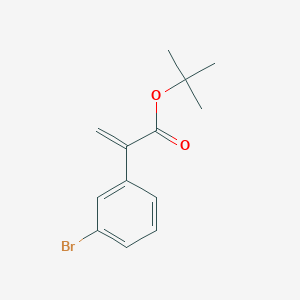
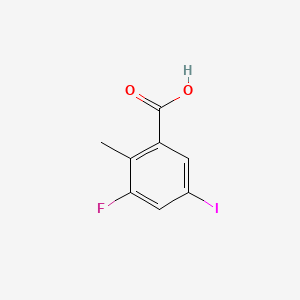
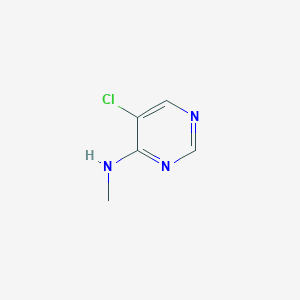
![6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine](/img/structure/B13671646.png)
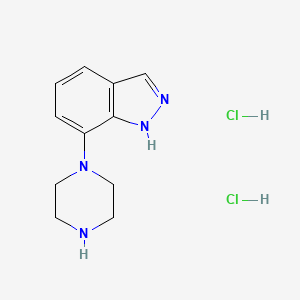


![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
